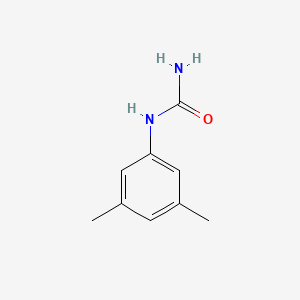

(3,5-dimethylphenyl)urea

Description

Significance of Urea (B33335) Derivatives in Contemporary Chemistry

Urea and its derivatives are a cornerstone in modern chemistry, particularly in the realm of drug discovery and medicinal chemistry. chemicaljournal.inchemicaljournal.inrsc.org The urea functional group is a privileged structure due to its ability to form stable hydrogen bonds with various biological targets like proteins and enzymes. researchgate.netnih.gov This capacity for strong and specific interactions allows urea-containing compounds to modulate the potency and selectivity of drugs. nih.gov Consequently, a vast number of urea derivatives have been developed and investigated for a wide spectrum of pharmacological activities, including anticancer, antibacterial, anticonvulsant, and anti-inflammatory properties. chemicaljournal.innih.gov Beyond medicine, urea derivatives are also employed in agrochemicals and as intermediates in organic synthesis. dergipark.org.trrsc.org The synthesis of these compounds has evolved from traditional methods, which often involved hazardous reagents like phosgene (B1210022), to safer and more environmentally friendly approaches. nih.govrsc.org

Overview of the (3,5-Dimethylphenyl)urea Structural Motif in Academic Contexts

The (3,5-dimethylphenyl)urea motif, characterized by a urea core substituted with a 3,5-dimethylphenyl group, serves as a key component in the synthesis of more complex molecules with specific functions. Research has shown its incorporation into various molecular frameworks to achieve desired chemical and biological properties.

For instance, it is a precursor in the synthesis of symmetrical 1,3-phenyl bis-ureas, such as 1,1'-[1,3-phenylene]bis[3-(3,5-dimethylphenyl)urea], which has demonstrated potent cytotoxic effects against multiple cancer cell lines at nanomolar concentrations. researchgate.net This activity is attributed to its ability to induce mitotic arrest, leading to apoptosis. researchgate.net Furthermore, the (3,5-dimethylphenyl)urea moiety has been integrated into molecules designed as tubulin inhibitors, which are a critical class of anticancer agents. acs.org

In the field of materials science, (3,5-dimethylphenyl)urea is used to create chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). researchgate.netresearchgate.net Specifically, 3,5-dimethylphenylcarbamoylated β-cyclodextrin has been used to create a CSP that shows excellent performance in separating enantiomers. researchgate.netresearchgate.net This highlights the role of the dimethylphenyl group in providing the necessary steric and electronic interactions for chiral recognition.

The structural and electronic properties of (3,5-dimethylphenyl)urea are summarized in the table below.

| Property | Value |

| Molecular Formula | C9H12N2O |

| CAS Number | 1932-34-9 |

Scope and Research Trajectory of (3,5-Dimethylphenyl)urea Studies

Current research on (3,5-dimethylphenyl)urea and its derivatives is directed towards several promising areas. A significant focus remains on its application in medicinal chemistry, particularly in the development of novel anticancer agents. Studies are exploring its incorporation into various heterocyclic scaffolds to enhance antitumor activity. frontiersin.org

Another key research trajectory involves its use in asymmetric catalysis. For example, 1-cyclopropyl-3-(3,5-dimethylphenyl)urea (B5264773) has been employed as a redox-active directing group in photoinduced, highly selective cycloaddition reactions, demonstrating its potential in facilitating complex organic transformations. acs.org

Furthermore, the application of (3,5-dimethylphenyl)urea derivatives in biocatalysis is an emerging field. For instance, the bioreduction of 1-(3,4-dimethylphenyl)ethanone has been studied using carrot roots as a biocatalyst in the presence of natural deep eutectic solvents (NADES). mdpi.com While this specific study did not use the 3,5-dimethylphenyl isomer, it points towards a broader interest in the biocatalytic transformations of related substituted acetophenones.

The table below details some of the researched derivatives of (3,5-dimethylphenyl)urea and their applications.

| Derivative Name | Application Area | Research Finding | Citation |

| 1,1'-[1,3-phenylene]bis[3-(3,5-dimethylphenyl)urea] | Anticancer | Cytotoxic to multiple cancer cell lines at nanomolar concentrations by causing mitotic arrest. | researchgate.net |

| 3,5-Dimethylphenyl-4-(2-oxoimidazolidin-1-yl)benzenesulfonate | Anticancer (Tubulin Inhibitor) | Part of a series of compounds evaluated for their antiproliferative activity by targeting tubulin. | acs.org |

| 1-(3′,5′-Dimethylphenyl)-3-((5R,8S)-8-isopropyl-5-methyl-4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)urea | Anticancer | A menthone-derived compound synthesized and evaluated for in vitro antitumor activities. | frontiersin.org |

| Single-urea-bound 3,5-dimethylphenylcarbamoylated β-cyclodextrin | Chiral Chromatography | Used as a chiral stationary phase for the separation of racemic analytes in HPLC. | researchgate.netresearchgate.net |

| 1-Cyclopropyl-3-(3,5-dimethylphenyl)urea | Asymmetric Catalysis | Acts as a redox-active directing group in photoinduced asymmetric radical cycloaddition reactions. | acs.org |

Structure

3D Structure

Properties

IUPAC Name |

(3,5-dimethylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6-3-7(2)5-8(4-6)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KONTUBJJPNBLSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201311042 | |

| Record name | N-(3,5-Dimethylphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1932-34-9 | |

| Record name | N-(3,5-Dimethylphenyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1932-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3,5-Dimethylphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Dimethylphenyl Urea and Its Analogues

Classical and Established Synthesis Routes

Traditional methods for the synthesis of (3,5-dimethylphenyl)urea and its analogues have historically relied on the use of highly reactive carbonyl sources and intermediates. These routes, while effective, often involve hazardous reagents and multi-step procedures.

Isocyanate-Based Approaches

A cornerstone in urea (B33335) synthesis is the use of isocyanate intermediates. These approaches can be categorized by how the isocyanate is generated and subsequently used.

The most direct synthesis of an unsymmetrical urea, such as (3,5-dimethylphenyl)urea, involves the reaction of a corresponding isocyanate with an amine. semanticscholar.org In this case, 3,5-dimethylphenyl isocyanate is treated with ammonia (B1221849). The lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. This addition reaction forms the stable urea linkage.

Isocyanate Formation: 3,5-Dimethylaniline (B87155) is converted into 3,5-dimethylphenyl isocyanate.

Urea Formation: The isolated isocyanate reacts with ammonia to yield (3,5-dimethylphenyl)urea.

This method allows for controlled synthesis, as the isocyanate can be purified before its use in the final step.

To streamline the synthesis and avoid the isolation of potentially hazardous isocyanates, one-pot procedures using phosgene (B1210022) or its solid, easier-to-handle equivalent, triphosgene (B27547) (bis(trichloromethyl) carbonate), are commonly employed. nih.govresearchgate.net These reactions are among the most traditional methodologies for generating urea derivatives. rsc.org

In this approach, 3,5-dimethylaniline is first treated with triphosgene in the presence of a non-nucleophilic base, such as triethylamine. This reaction occurs in an inert solvent like dichloromethane (B109758) and generates the 3,5-dimethylphenyl isocyanate intermediate in situ. asianpubs.org Without isolating the isocyanate, a second nucleophile, in this case ammonia, is added to the reaction mixture. The ammonia readily reacts with the newly formed isocyanate to produce the final product, (3,5-dimethylphenyl)urea. This sequential, one-pot addition of reagents is an efficient strategy for producing unsymmetrical ureas. nih.gov

Carbamoyl (B1232498) Chloride Precursors

An alternative classical route involves the use of carbamoyl chloride intermediates. rsc.org Similar to isocyanates, these precursors are typically generated from an amine and a phosgene-based reagent. The reaction of an amine with phosgene can yield a carbamoyl chloride, which is essentially an amide of chloroformic acid. nih.gov

For the synthesis of (3,5-dimethylphenyl)urea, the process would involve two main steps:

Carbamoyl Chloride Formation: 3,5-dimethylaniline reacts with phosgene (COCl₂) to form (3,5-dimethylphenyl)carbamoyl chloride. In this reaction, one molecule of the amine displaces one of the chloride atoms on the phosgene molecule.

Amination: The resulting (3,5-dimethylphenyl)carbamoyl chloride is then treated with ammonia. The ammonia displaces the remaining chloride atom to form the urea derivative. nih.gov

This method provides another pathway to the target molecule, although, like other classical routes, it relies on the use of highly toxic phosgene, necessitating stringent safety precautions. The in situ formation of carbamoyl chlorides is often preferred to avoid handling these sensitive intermediates. organic-chemistry.org

Advanced and Sustainable Synthesis Strategies

In response to the environmental and safety concerns associated with classical methods, modern synthetic chemistry has focused on developing greener, more efficient alternatives. These strategies often utilize less hazardous reagents and environmentally benign solvents like water.

Nucleophilic Addition of Amines to Potassium Isocyanate in Aqueous Media

A notable sustainable strategy for synthesizing N-substituted ureas is the direct reaction of amines with potassium isocyanate in water. rsc.orgrsc.org This method avoids the use of hazardous phosgene and volatile organic solvents, offering a practically simple, mild, and scalable protocol. rsc.orgresearchgate.net

The synthesis of (3,5-dimethylphenyl)urea via this route involves the nucleophilic addition of 3,5-dimethylaniline to potassium isocyanate. The reaction is typically performed in an aqueous medium, often using 1N hydrochloric acid as the solvent system at room temperature. rsc.org The acidic conditions facilitate the formation of isocyanic acid (HNCO) from the potassium isocyanate salt, which is then attacked by the amine nucleophile.

A key advantage of this methodology is the high purity of the resulting products, which often precipitate from the aqueous reaction mixture and can be isolated by simple filtration, thus avoiding the need for silica (B1680970) gel chromatography. rsc.org Research has demonstrated this method to be highly effective for a wide range of aromatic amines. Specifically, the synthesis of 1-(3,5-dimethylphenyl)urea was achieved in an excellent isolated yield of 97%. rsc.org

The table below presents the results from the synthesis of various N-aryl ureas using this sustainable "on-water" methodology, highlighting its broad applicability and efficiency. rsc.org

| Entry | Starting Amine | Product | Yield (%) |

| 1 | Aniline (B41778) | 1-Phenylurea | 94 |

| 2 | 4-Fluoroaniline | 1-(4-Fluorophenyl)urea | 96 |

| 3 | 4-Chloroaniline | 1-(4-Chlorophenyl)urea | 95 |

| 4 | 4-Bromoaniline | 1-(4-Bromophenyl)urea | 98 |

| 5 | 3,5-Dimethylaniline | 1-(3,5-Dimethylphenyl)urea | 97 |

| 6 | 4-Isopropylaniline | 1-(4-Isopropylphenyl)urea | 95 |

| 7 | 4-Methoxyaniline | 1-(4-Methoxyphenyl)urea | 94 |

| 8 | 3,4-Dichloroaniline | 1-(3,4-Dichlorophenyl)urea | 96 |

Catalyst-Free Synthetic Protocols

Recent advancements in organic synthesis have prioritized the development of catalyst-free reactions to enhance sustainability and reduce costs. A notable catalyst-free method for the synthesis of N-substituted ureas involves the nucleophilic addition of amines to potassium isocyanate in water, eliminating the need for an organic co-solvent. mit.edumdpi.com This approach is lauded for its simplicity, mild reaction conditions, and the high purity of the resulting products, which can often be isolated by simple filtration or extraction without the need for silica gel chromatography. mit.edumdpi.com

Another innovative catalyst-free approach allows for the synthesis of asymmetric ureas from carbonyl sulfide (B99878) (COS) and two different amines. This method is advantageous as it proceeds under mild conditions and avoids the use of toxic reagents. The reaction's selectivity is a key feature, enabling the controlled synthesis of unsymmetrical ureas.

Furthermore, the reaction of primary amides with phenyliodine diacetate in the presence of an ammonia source provides a direct and convenient route to N-substituted ureas. organic-chemistry.org This transformation proceeds through an in situ Hofmann rearrangement to generate an isocyanate intermediate, which is then trapped by ammonia. organic-chemistry.org

Table 1: Examples of Catalyst-Free Synthetic Protocols for Urea Derivatives

| Starting Materials | Reagents | Solvent | Conditions | Product Type | Ref. |

|---|---|---|---|---|---|

| Amine, Potassium Isocyanate | - | Water | Ambient | N-substituted ureas | mit.edumdpi.com |

| Amine 1, Amine 2, Carbonyl Sulfide | - | - | Mild | Asymmetric ureas | |

| Primary Amide | Phenyliodine diacetate, Ammonia | Methanol | 0 °C to RT | N-substituted ureas | organic-chemistry.org |

Visible-Light-Promoted Oxidative Desulfurization Approaches to Unsymmetrical Ureas

Photoredox catalysis using visible light has emerged as a powerful and green tool in organic synthesis. One such application is the oxidative desulfurization of thioureas to produce unsymmetrical ureas. rsc.org This method involves the reaction of isothiocyanates and amines in the presence of a photosensitizer, such as eosin (B541160) Y, under visible light irradiation. asianpubs.org Molecular oxygen from the air often serves as the terminal oxidant, making this a highly sustainable process. rsc.org

The reaction mechanism is believed to involve the in situ formation of a thiourea (B124793) from the isothiocyanate and amine, followed by a photocatalytic oxidative desulfurization step. rsc.org This approach is characterized by its mild reaction conditions, broad substrate scope, and good functional group tolerance. rsc.org

Gram-Scale Synthetic Implementations

The scalability of a synthetic protocol is a critical factor for its practical application. Both the catalyst-free synthesis of N-substituted ureas in water and the visible-light-promoted oxidative desulfurization have been successfully implemented on a gram scale. mdpi.comgoogle.com The aqueous, catalyst-free method is particularly well-suited for large-scale synthesis due to its operational simplicity and the ease of product isolation. mit.edumdpi.com The visible-light promoted method has also been demonstrated to be effective on a larger scale, highlighting its potential for industrial applications. google.com

Synthesis of Specific (3,5-Dimethylphenyl)urea Derivatives

The versatility of the urea functional group has led to the synthesis of a vast number of derivatives with tailored properties. The following subsections detail the synthetic approaches for three specific (3,5-dimethylphenyl)urea derivatives.

N-Benzyl-N-butyl-N'-(3,5-dimethylphenyl)urea

The synthesis of the trisubstituted urea, N-benzyl-N-butyl-N'-(3,5-dimethylphenyl)urea, can be achieved through the reaction of 3,5-dimethylphenyl isocyanate with N-benzyl-N-butylamine. This reaction is a standard method for the preparation of N,N,N'-trisubstituted ureas. wikipedia.org

The synthesis of the requisite secondary amine, N-benzyl-N-butylamine, can be accomplished via reductive amination. This involves the reaction of benzaldehyde (B42025) with n-butylamine to form an intermediate N-benzylidene-n-butylamine, which is then reduced in situ, typically with a reducing agent like sodium borohydride, to yield the desired secondary amine. nih.gov

Reaction Scheme for N-Benzyl-N-butyl-N'-(3,5-dimethylphenyl)urea:

Formation of N-benzyl-N-butylamine:

Benzaldehyde + n-Butylamine → N-Benzylidene-n-butylamine + H₂O

N-Benzylidene-n-butylamine + [H] → N-Benzyl-N-butylamine

Formation of the Urea:

3,5-Dimethylphenyl isocyanate + N-Benzyl-N-butylamine → N-Benzyl-N-butyl-N'-(3,5-dimethylphenyl)urea

1-Cyclohexyl-3-(3,5-dimethylphenyl)urea

The synthesis of 1-cyclohexyl-3-(3,5-dimethylphenyl)urea is a straightforward process involving the reaction of 3,5-dimethylphenyl isocyanate with cyclohexylamine. nih.gov This is a classic example of the formation of a disubstituted urea from an isocyanate and a primary amine. The reaction is typically carried out in an inert solvent at room temperature or with gentle heating.

Table 2: Synthesis of 1-Cyclohexyl-3-(3,5-dimethylphenyl)urea

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

|---|---|---|---|---|

| 3,5-Dimethylphenyl isocyanate | Cyclohexylamine | Dichloromethane | Room Temperature | 1-Cyclohexyl-3-(3,5-dimethylphenyl)urea |

1-(3-Chlorophenyl)-3-(3,5-dimethylphenyl)urea

The unsymmetrical diaryl urea, 1-(3-chlorophenyl)-3-(3,5-dimethylphenyl)urea, can be synthesized by the reaction of 3,5-dimethylaniline with 3-chlorophenyl isocyanate. prepchem.com Alternatively, the reaction can be performed using 3-chlorophenylaniline and 3,5-dimethylphenyl isocyanate. The choice of reactants depends on the commercial availability and reactivity of the starting materials. The reaction is typically conducted in a suitable solvent like tetrahydrofuran (B95107) at room temperature. prepchem.com

Palladium-catalyzed C-N cross-coupling reactions have also emerged as a powerful tool for the synthesis of unsymmetrical diarylureas, providing an alternative to the traditional isocyanate-based methods. mit.edu

1-(2,3-Dihydro-1H-inden-5-yl)-3-(3,5-dimethylphenyl)urea

The synthesis of 1-(2,3-dihydro-1H-inden-5-yl)-3-(3,5-dimethylphenyl)urea is achieved through the reaction of 5-amino-2,3-dihydro-1H-indene with 3,5-dimethylphenyl isocyanate. The key intermediate, 5-amino-2,3-dihydro-1H-indene, can be prepared from 2,3-dihydro-1H-inden-5-one via a two-step process involving nitration followed by reduction.

Synthesis of 5-Amino-2,3-dihydro-1H-indene

The preparation of 5-amino-2,3-dihydro-1H-indene begins with the nitration of 2,3-dihydro-1H-inden-5-one to yield 5-nitro-2,3-dihydro-1H-inden-1-one. This is typically achieved using a nitrating agent such as nitric acid in the presence of a strong acid catalyst like sulfuric acid. The nitro group is then reduced to an amine. A common method for this reduction is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Alternative reducing agents such as tin(II) chloride in hydrochloric acid can also be employed.

Urea Formation

With 5-amino-2,3-dihydro-1H-indene in hand, the final urea is formed by its reaction with 3,5-dimethylphenyl isocyanate. The reaction is typically carried out in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature. The amine nucleophilically attacks the electrophilic carbon of the isocyanate, leading to the formation of the urea linkage.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

| 5-Amino-2,3-dihydro-1H-indene | 3,5-Dimethylphenyl isocyanate | Dichloromethane | Room Temperature | 1-(2,3-Dihydro-1H-inden-5-yl)-3-(3,5-dimethylphenyl)urea |

1,1'-[1,3-Phenylene]bis[3-(3,5-dimethylphenyl)urea] ("41J")

The symmetrical bis-urea compound, 1,1'-[1,3-phenylene]bis[3-(3,5-dimethylphenyl)urea], also known as "41J", is synthesized from 1,3-phenylenediamine and two equivalents of 3,5-dimethylphenyl isocyanate.

Synthesis of 1,3-Phenylenediamine

1,3-Phenylenediamine is commercially available but can also be synthesized by the reduction of 1,3-dinitrobenzene. researchgate.netnih.govgoogle.commdpi.com A common laboratory method involves the use of iron filings in the presence of an acid, such as hydrochloric acid, in a process known as the Béchamp reduction. researchgate.net Catalytic hydrogenation over a palladium or platinum catalyst is another effective method for this transformation.

Bis-urea Formation

The synthesis of "41J" is a straightforward reaction where 1,3-phenylenediamine is treated with two molar equivalents of 3,5-dimethylphenyl isocyanate. The reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The reaction proceeds readily at room temperature to afford the desired bis-urea product, which often precipitates from the reaction mixture and can be isolated by filtration. researchgate.netmdpi.comresearchgate.net

| Reactant 1 | Reactant 2 (2 eq.) | Solvent | Conditions | Product |

| 1,3-Phenylenediamine | 3,5-Dimethylphenyl isocyanate | Dimethylformamide | Room Temperature | 1,1'-[1,3-Phenylene]bis[3-(3,5-dimethylphenyl)urea] |

1-(3,5-Bis(trifluoromethyl)-phenyl)-3-(3,5-dimethylphenyl)urea

This analogue is prepared by the reaction of 3,5-bis(trifluoromethyl)aniline (B1329491) with 3,5-dimethylphenyl isocyanate.

Synthesis of 3,5-Bis(trifluoromethyl)aniline

The starting material, 3,5-bis(trifluoromethyl)aniline, can be synthesized by the reduction of 3,5-bis(trifluoromethyl)nitrobenzene. nih.gov This reduction is commonly achieved through catalytic hydrogenation using a palladium on carbon catalyst in a solvent like ethyl acetate (B1210297) under a hydrogen atmosphere. nih.gov

Urea Formation

The urea formation is a standard reaction between 3,5-bis(trifluoromethyl)aniline and 3,5-dimethylphenyl isocyanate. The reaction is typically carried out in an inert solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

| 3,5-Bis(trifluoromethyl)aniline | 3,5-Dimethylphenyl isocyanate | Tetrahydrofuran | Room Temperature | 1-(3,5-Bis(trifluoromethyl)-phenyl)-3-(3,5-dimethylphenyl)urea |

N-{4-[2-methyl-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]phenyl}-N'-[3,5-dimethylphenyl]urea

The synthesis of this complex molecule involves a multi-step sequence to prepare the aniline precursor, followed by the urea formation reaction.

Synthesis of 4-(2-methyl-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl)aniline

The synthesis of the aniline precursor starts from a suitable 4-nitrophenyl derivative. For instance, 4-nitroacetophenone can be converted to the corresponding dioxolane by reaction with a suitable diol, such as 3-(1,2,4-triazol-1-yl)propane-1,2-diol, in the presence of an acid catalyst. The nitro group of the resulting dioxolane is then reduced to an amine, typically through catalytic hydrogenation with a palladium catalyst or by using a reducing agent like tin(II) chloride.

Urea Formation

The final step is the reaction of the synthesized aniline derivative with 3,5-dimethylphenyl isocyanate in an aprotic solvent to yield the target urea compound.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

| 4-(2-methyl-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl)aniline | 3,5-dimethylphenyl isocyanate | Dichloromethane | Room Temperature | N-{4-[2-methyl-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]phenyl}-N'-[3,5-dimethylphenyl]urea |

N-[4-(difluoromethoxy)phenyl]-N'-(3,5-dimethylphenyl)urea

This urea derivative is synthesized from 4-(difluoromethoxy)aniline (B1299965) and 3,5-dimethylphenyl isocyanate.

Synthesis of 4-(Difluoromethoxy)aniline

4-(Difluoromethoxy)aniline can be prepared from 4-nitrophenol. The phenolic hydroxyl group is first reacted with a difluoromethylating agent, such as chlorodifluoromethane (B1668795) (Freon 22), in the presence of a base to form 1-(difluoromethoxy)-4-nitrobenzene. uni.lu The nitro group is then reduced to an amine, for example, by catalytic hydrogenation or using iron powder in the presence of an acid. uni.lu

Urea Formation

The urea is formed by the reaction of 4-(difluoromethoxy)aniline with 3,5-dimethylphenyl isocyanate in a suitable aprotic solvent at room temperature.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

| 4-(Difluoromethoxy)aniline | 3,5-Dimethylphenyl isocyanate | Tetrahydrofuran | Room Temperature | N-[4-(difluoromethoxy)phenyl]-N'-(3,5-dimethylphenyl)urea |

N-[4-(3-amino-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl]-N'-(3,5-dimethylphenyl)urea

The synthesis of this compound requires the preparation of the complex aniline precursor, 4-(3-amino-1H-pyrazolo[3,4-b]pyridin-4-yl)aniline, followed by the urea formation step.

Synthesis of 4-(3-amino-1H-pyrazolo[3,4-b]pyridin-4-yl)aniline

The synthesis of the pyrazolo[3,4-b]pyridine core can be achieved through various methods, often involving the condensation of a substituted aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. mdpi.comnih.gov For this specific target, a plausible route involves the construction of a 4-(4-nitrophenyl)-substituted pyrazolo[3,4-b]pyridine intermediate. The amino group on the pyrazole (B372694) ring is often introduced from a cyano or ester precursor. Finally, the nitro group on the phenyl ring is reduced to an amine to yield the desired aniline precursor.

Urea Formation

The final urea is synthesized by reacting 4-(3-amino-1H-pyrazolo[3,4-b]pyridin-4-yl)aniline with 3,5-dimethylphenyl isocyanate. The reaction is typically performed in a polar aprotic solvent like DMF.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

| 4-(3-amino-1H-pyrazolo[3,4-b]pyridin-4-yl)aniline | 3,5-Dimethylphenyl isocyanate | Dimethylformamide | Room Temperature | N-[4-(3-amino-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl]-N'-(3,5-dimethylphenyl)urea |

1-Cyclopropyl-3-(3,5-dimethylphenyl)urea (B5264773)

This urea derivative is synthesized from cyclopropylamine (B47189) and 3,5-dimethylphenyl isocyanate.

Synthesis of Cyclopropylamine

Cyclopropylamine can be synthesized through several established methods. nih.gov One common laboratory-scale synthesis involves the Hofmann rearrangement of cyclopropanecarboxamide. nih.gov Another route is the Curtius rearrangement of cyclopropanecarbonyl azide. nih.govresearchgate.net Reductive amination of cyclopropanecarboxaldehyde (B31225) is also a viable method. nih.gov

Urea Formation

The reaction of cyclopropylamine with 3,5-dimethylphenyl isocyanate in an aprotic solvent such as dichloromethane or diethyl ether at room temperature affords 1-cyclopropyl-3-(3,5-dimethylphenyl)urea.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

| Cyclopropylamine | 3,5-Dimethylphenyl isocyanate | Dichloromethane | Room Temperature | 1-Cyclopropyl-3-(3,5-dimethylphenyl)urea |

Structural Characterization and Spectroscopic Analysis

Advanced Spectroscopic Techniques for Structural Elucidation

Modern spectroscopy offers a powerful, non-destructive means to probe the molecular framework of (3,5-dimethylphenyl)urea. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary data points that, when combined, confirm the compound's identity and structure.

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of the molecule. In the ¹H NMR spectrum, distinct signals corresponding to the different types of protons are expected. The aromatic protons on the dimethylphenyl ring would appear in a specific region, while the protons of the two methyl groups and the urea's amine (-NH and -NH₂) protons would have characteristic chemical shifts.

For the ¹³C NMR spectrum, each unique carbon atom in the molecule produces a distinct signal. This includes the carbonyl carbon of the urea (B33335) group, the two methyl carbons, and the four unique carbons of the 3,5-dimethylphenyl ring. Data from related N-aryl substituted compounds provide a strong basis for the assignment of these signals. mdpi.com The combined spectral data from ¹H and ¹³C NMR experiments are crucial for confirming the molecular structure. mdpi.com

| Spectrum | Assignment | Predicted Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H NMR | Aromatic-H (C2-H, C6-H) | ~7.00 | mdpi.com |

| Aromatic-H (C4-H) | ~6.85-6.96 | mdpi.com | |

| Methyl-H (-CH₃) | ~2.33 | mdpi.com | |

| ¹³C NMR | Urea Carbonyl (C=O) | ~153-156 | rsc.orgvulcanchem.com |

| Aromatic-C (C1) | ~144.8 | mdpi.com | |

| Aromatic-C (C3, C5) | ~138-139 | mdpi.com | |

| Aromatic-C (C2, C6, C4) | ~124-129 | mdpi.com | |

| Methyl-C (-CH₃) | ~20.7 | mdpi.com |

Mass spectrometry is used to determine the molecular weight and can provide information about the compound's structure through analysis of its fragmentation patterns. For (3,5-dimethylphenyl)urea (C₉H₁₂N₂O), the molecular weight is 164.21 g/mol . bldpharm.com In a mass spectrum, this would correspond to the molecular ion peak (M⁺) at an m/z value of approximately 164.

High-resolution mass spectrometry (HRMS) can be employed to validate the molecular formula with high precision. rsc.orgvulcanchem.com The fragmentation of the molecular ion would likely involve characteristic losses. For example, the cleavage of a methyl radical (•CH₃) would result in a fragment ion with a mass loss of 15 units. libretexts.org Analysis of the fragmentation pattern helps to confirm the connectivity of the backbone and the identity of the substituent groups. lcms.cz

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₂N₂O | bldpharm.com |

| Molecular Weight | 164.21 g/mol | bldpharm.com |

| Molecular Ion Peak (M⁺) | m/z ≈ 164 | bldpharm.com |

| Potential Fragment | [M - CH₃]⁺ | libretexts.org |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For (3,5-dimethylphenyl)urea, the key characteristic absorption bands are associated with the urea moiety and the aromatic ring. The N-H stretching vibrations of the urea group typically appear as distinct bands in the region of 3100-3400 cm⁻¹. mdpi.comjmchemsci.com The carbonyl (C=O) group of the urea shows a strong absorption band, usually between 1640 and 1730 cm⁻¹. mdpi.comjmchemsci.com Additionally, C-H stretching vibrations from the aromatic ring and methyl groups are expected around 3000-3100 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1400-1600 cm⁻¹ range. dergipark.org.tr

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H Stretch | Urea (-NH₂) | ~3242-3320 | jmchemsci.comvulcanchem.com |

| C-H Stretch (Aromatic) | Aromatic Ring | ~3000-3100 | dergipark.org.tr |

| C=O Stretch | Urea Carbonyl | ~1640-1730 | mdpi.comjmchemsci.com |

| C=C Stretch (Aromatic) | Aromatic Ring | ~1400-1600 | dergipark.org.tr |

X-ray Crystallographic Analysis of (3,5-Dimethylphenyl)urea and its Derivatives

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystal lattice, including precise bond lengths and angles. evitachem.com While a specific study for the parent (3,5-dimethylphenyl)urea is not detailed in the provided context, analysis of closely related diphenylurea derivatives offers significant insight. dergipark.org.tr In the crystal structure of a similar compound, 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea, the structure was determined by X-ray single-crystal analysis. dergipark.org.tr Such studies reveal that the urea moiety is typically planar. The solid-state structure is often stabilized by a network of intermolecular hydrogen bonds formed between the N-H protons of the urea group and the carbonyl oxygen of an adjacent molecule. This hydrogen bonding is a key feature in the crystal packing of urea derivatives.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a popular tool in computational chemistry for its accuracy in predicting molecular properties like geometries, vibrational frequencies, and electronic characteristics. mdpi.comdergipark.org.tr For urea (B33335) derivatives, DFT calculations are typically performed to understand structure-activity relationships. mdpi.com The B3LYP functional, a hybrid functional, is commonly employed for such calculations, often paired with basis sets like 6-31G(d,p) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. mdpi.comnepjol.inforesearchgate.net

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. mdpi.com This process adjusts the molecular geometry until a stationary point on the potential energy surface is found, representing a local energy minimum. gaussian.comnih.gov For derivatives related to (3,5-dimethylphenyl)urea, geometry optimization is typically performed using DFT methods, such as with the B3LYP functional and a 6-31G(d,p) or 6-311++G(d,p) basis set. mdpi.comresearchgate.net The optimization process ensures that the calculated properties correspond to the most stable conformation of the molecule. mdpi.com The resulting optimized parameters, including bond lengths and angles, can then be compared with experimental data, if available, to validate the computational method.

Following geometry optimization, frequency analysis is crucial to confirm the nature of the stationary point found. mdpi.com This calculation determines the vibrational frequencies of the molecule. A true energy minimum is confirmed if all calculated vibrational frequencies are real (positive). mdpi.com The presence of one imaginary frequency indicates that the optimized structure is a transition state, a first-order saddle point on the potential energy surface. rsc.orgacs.org For (3,5-dimethylphenyl)urea and its analogs, frequency calculations at the same level of theory as the optimization (e.g., B3LYP/6-31G(d,p)) are performed to ensure the optimized geometry is a true energy minimum. mdpi.com These calculations also provide theoretical vibrational spectra (like IR and Raman), which can be compared with experimental data for further validation. dergipark.org.tr

Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to map the minimum energy path connecting a transition state (TS) to its corresponding reactants and products. faccts.de When a transition state has been located, an IRC calculation is performed to verify that this saddle point indeed connects the desired molecular species on the potential energy surface. acs.orggithub.io The analysis follows the reaction pathway in both forward and backward directions from the transition state. github.io This ensures the correct assignment of the transition structure to a specific reaction mechanism, providing confidence in the calculated reaction barrier. rsc.org

Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing chemical reactivity and electronic properties. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, and its energy is related to the ionization potential, while the LUMO acts as an electron acceptor, with its energy corresponding to the electron affinity. mdpi.comnepjol.info

The distribution and energies of these orbitals are key to understanding molecular interactions. In urea derivatives, FMO analysis reveals that the isodensities of HOMO and LUMO are often concentrated on the aromatic and urea moieties. mdpi.com The HOMO and LUMO charge density distributions for a related compound, N-((5-(3,5-Dimethylphenyl)thiophen-2-yl)sulfonyl)acetamide, show where the molecule is most likely to donate or accept electrons, respectively. mdpi.com

| Compound Derivative | EHOMO (eV) | ELUMO (eV) |

|---|---|---|

| N-((5-(3,5-Bis(trifluoromethyl)phenyl)thiophen-2-yl)sulfonyl)acetamide | -7.69 | -3.09 |

| N-((5-(3,5-Dimethylphenyl)thiophen-2-yl)sulfonyl)acetamide | -6.79 | -2.58 |

| N-((5-(4-Chlorophenyl)thiophen-2-yl)sulfonyl)acetamide | -6.93 | -2.73 |

Data derived from studies on related thiophene (B33073) derivatives, computed at the B3LYP/6-31G(d,p) level. mdpi.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. mdpi.comreadthedocs.io The MEP surface displays regions of different electrostatic potential, typically color-coded: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-deficient, susceptible to nucleophilic attack). researchgate.netresearchgate.net Green and yellow areas represent intermediate potential. researchgate.net For urea derivatives, MEP analysis often reveals that the negative potential is concentrated on the electronegative oxygen atom of the carbonyl group, making it the preferred site for electrophilic attack. mdpi.comresearchgate.net Conversely, the positive potential is typically located around the N-H protons, indicating the site for nucleophilic attack. mdpi.com

The energy gap (ΔE) between the HOMO and LUMO orbitals (ΔE = ELUMO – EHOMO) is a critical parameter derived from FMO analysis. nepjol.info It is an indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. mdpi.comajchem-a.com A large HOMO-LUMO gap suggests high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. acs.orgirjweb.com Conversely, a small energy gap indicates that a molecule is more reactive. acs.org Calculations on related sulfonylacetamide derivatives show how substituents on the phenyl ring can influence the HOMO-LUMO gap. mdpi.com

| Compound Derivative | Energy Gap (ΔE) (eV) |

|---|---|

| N-((5-(3,5-Bis(trifluoromethyl)phenyl)thiophen-2-yl)sulfonyl)acetamide | 4.60 |

| N-((5-(3,5-Dimethylphenyl)thiophen-2-yl)sulfonyl)acetamide | 4.21 |

| N-((5-(4-Chlorophenyl)thiophen-2-yl)sulfonyl)acetamide | 4.20 |

Data derived from studies on related thiophene derivatives, computed at the B3LYP/6-31G(d,p) level. mdpi.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a microscopic view of the structural and energetic properties of (3,5-dimethylphenyl)urea. These computational techniques allow for the exploration of its conformational landscape and the influence of its substituents on intermolecular forces.

Steric and Electronic Effects on Intermolecular Interactions

The intermolecular interactions of (3,5-dimethylphenyl)urea are significantly influenced by both steric and electronic effects originating from its molecular structure. The central urea moiety (–NH–CO–NH–) is a key functional group capable of forming strong hydrogen bonds, acting as both a hydrogen bond donor (N-H) and acceptor (C=O). mdpi.comresearchgate.net The geometry of these interactions is fundamental to the formation of common supramolecular motifs, such as the one-dimensional tape or ribbon structure observed in many diaryl ureas. researchgate.net

The 3,5-dimethylphenyl group, however, introduces specific steric and electronic modifications to this general behavior.

Steric Effects: The two methyl groups at the meta-positions of the phenyl ring introduce steric bulk. vulcanchem.com This steric hindrance can influence the planarity of the molecule and the relative orientation of the phenyl ring with respect to the urea group. This, in turn, can affect the accessibility of the N-H and C=O groups for hydrogen bonding and modulate the packing efficiency in the solid state. vulcanchem.com The dimethyl substitution pattern enhances target selectivity in some biological systems by providing this bulk. vulcanchem.com

Electronic Effects: Methyl groups are weakly electron-donating. This electronic profile can modulate the acidity of the N-H protons and the basicity of the carbonyl oxygen. Compared to ureas with electron-withdrawing groups, the electron-donating nature of the methyl groups in (3,5-dimethylphenyl)urea slightly increases the electron density on the urea's carbonyl oxygen, potentially enhancing its hydrogen bond acceptor capability. Conversely, it may slightly decrease the acidity of the N-H protons. These electronic effects also influence π-π stacking interactions between aromatic rings, which are common in the crystal packing of such molecules. vulcanchem.commdpi.com

Molecular dynamics simulations on related systems, such as amylose (B160209) tris(3,5-dimethylphenyl carbamate), have been used to study the lifetimes of hydrogen bonds and map ring-ring interactions, providing a dynamic understanding of these non-covalent forces. researchgate.net

Conformational Stability and Atropisomerism

The conformational flexibility of (3,5-dimethylphenyl)urea is primarily associated with rotation around the C–N bonds linking the urea moiety to the phenyl ring. Computational studies on analogous N-aryl compounds have shown that restricted rotation about the N(1)-C(aryl) bond can lead to the existence of stable conformers and, in some cases, atropisomers. mdpi.comuw.edu.pl

Conformational Stability: The planarity of the urea group is generally maintained, but the dihedral angle between the phenyl ring and the urea plane is a key conformational parameter. The steric hindrance from the two meta-methyl groups can create an energetic barrier to free rotation around the C–N bond. The most stable conformation will represent a balance between conjugative effects, which favor planarity, and steric repulsion, which favors a twisted geometry. Potential energy surface (PES) scans, a common theoretical method, can be used to determine the rotational barriers and identify the most stable conformations. dergipark.org.tr

Atropisomerism: Atropisomerism occurs when rotation around a single bond is sufficiently hindered to allow for the isolation of different rotational isomers. snnu.edu.cn For a molecule like (3,5-dimethylphenyl)urea, while the barrier to rotation around the N-C(aryl) bond is present, it is generally not high enough to allow for the isolation of stable atropisomers at room temperature. However, in more sterically hindered or complex diaryl urea derivatives, stable atropisomers have been observed and studied. mdpi.comuw.edu.pl The study of this phenomenon often involves dynamic NMR spectroscopy and quantum chemical calculations to determine the energetic characteristics of the rotational process. uw.edu.pl

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. set-science.comnih.gov By mapping properties like the normalized contact distance (d_norm) onto the molecular surface, it provides a detailed picture of close contacts between neighboring molecules. nih.gov

The d_norm surface uses a red-white-blue color scheme, where red spots highlight contacts shorter than the van der Waals radii sum (indicating strong interactions like hydrogen bonds), white represents contacts around the van der Waals separation, and blue indicates longer contacts. set-science.comnih.gov

For a molecule like (3,5-dimethylphenyl)urea, the Hirshfeld surface would prominently feature red regions corresponding to the N–H···O hydrogen bonds that are characteristic of ureas. Additionally, weaker C–H···π and π–π stacking interactions involving the dimethylphenyl ring would be visible. nih.govresearchgate.net

Complementing the 3D surface, 2D fingerprint plots summarize all intermolecular contacts in the crystal. These plots of the distance to the nearest nucleus external to the surface (de) versus the distance to the nearest nucleus internal to the surface (di) allow for the quantitative decomposition of the Hirshfeld surface into contributions from specific atom-pair contacts. set-science.com

Table 1: Expected Percentage Contributions of Intermolecular Contacts for (3,5-dimethylphenyl)urea based on Hirshfeld Surface Analysis of Analogous Compounds (Note: These are illustrative values based on similar structures; actual percentages require crystallographic data for (3,5-dimethylphenyl)urea itself.)

| Intermolecular Contact | Expected Percentage Contribution | Description |

| H···H | ~40-55% | Represents the most significant contribution, typical for organic molecules rich in hydrogen atoms. nih.govnih.gov |

| O···H/H···O | ~15-25% | Corresponds to the crucial N–H···O hydrogen bonds and other C-H···O contacts, appearing as distinct "spikes" in the fingerprint plot. nih.gov |

| C···H/H···C | ~10-20% | Relates to C–H···π interactions and other van der Waals contacts involving the phenyl ring and methyl groups. nih.gov |

| C···C | ~5-10% | Indicates the presence of π–π stacking interactions between the aromatic rings of adjacent molecules. nih.govresearchgate.net |

This quantitative breakdown is invaluable for understanding the driving forces behind the crystal packing and the relative importance of different non-covalent interactions. set-science.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the underlying electronic structure of a molecule. grafiati.comuni-muenchen.de It transforms the complex, delocalized molecular orbitals into a localized Lewis-like picture of chemical bonds and lone pairs. This allows for the investigation of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which are quantified using second-order perturbation theory. The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization. uni-muenchen.descirp.org

For (3,5-dimethylphenyl)urea, NBO analysis would provide key insights into several electronic features:

Intramolecular Charge Transfer (ICT): The analysis can quantify the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into antibonding orbitals (π) of the carbonyl group and the phenyl ring. A significant interaction would be the donation from the nitrogen lone pair (LP(N)) to the antibonding π(C=O) orbital, which describes the resonance stabilization of the amide-like system. researchgate.net

Hybridization and Bond Character: The analysis provides details on the hybridization of atomic orbitals in forming bonds. For example, it would describe the specific spx hybridization of the atoms in the polar σ(C-N) and σ(C=O) bonds. uni-muenchen.de

Natural Population Analysis (NPA): A component of NBO analysis, NPA provides a more robust calculation of atomic charges compared to other methods. acs.org This allows for a quantitative assessment of the electron distribution, highlighting the partial positive charges on the N-H hydrogens and the partial negative charge on the carbonyl oxygen, which are central to its hydrogen bonding behavior. mdpi.com

Table 2: Key Donor-Acceptor Interactions in (3,5-dimethylphenyl)urea Expected from NBO Analysis (Note: This table is illustrative of the types of interactions NBO analysis would reveal.)

| Donor NBO (Filled) | Acceptor NBO (Empty) | Interaction Type | Significance |

| LP (N) | π* (C=O) | n → π | Resonance stabilization of the urea core. |

| LP (N) | π (Aryl Ring) | n → π | Delocalization of nitrogen lone pair into the phenyl ring. |

| σ (C-H) of Methyl | π (Aryl Ring) | σ → π | Hyperconjugation, stabilizing effect of methyl groups. |

| LP (O) | σ (N-H) | n → σ* | Intramolecular hydrogen bonding (if conformationally allowed) or influence on intermolecular interactions. |

By quantifying these electronic interactions, NBO analysis provides a deep understanding of the electronic structure that underlies the chemical reactivity and intermolecular behavior of (3,5-dimethylphenyl)urea. grafiati.comresearchgate.net

Biological Activity and Molecular Mechanisms

Anticancer and Cytotoxic Activity

Induction of Apoptosis

(3,5-dimethylphenyl)urea derivatives have been investigated for their potential to induce programmed cell death, or apoptosis, in cancer cells. While specific studies on (3,5-dimethylphenyl)urea itself are limited in this direct context, related structures have demonstrated pro-apoptotic activity. For instance, a novel synthetic 1,3-phenyl bis-thiourea compound, (1,1'-[1,3-phenylene]bis[3-(3,5-dimethylphenyl)urea]), has been shown to target cellular processes that lead to apoptosis. researchgate.net Similarly, other urea (B33335) derivatives, such as C6 Urea Ceramide, have been found to inhibit the proliferation of cancer cells and induce apoptosis. medchemexpress.com The induction of apoptosis is a key mechanism for many anti-cancer agents, and research into urea derivatives suggests this class of compounds can trigger this process. medchemexpress.com For example, some urea derivatives have been shown to induce apoptosis through the phosphorylation of Bcl-2, a key regulatory protein in the apoptosis pathway. researchgate.net

Cell Cycle Modulation (e.g., Mitotic Arrest in Prometaphase)

The modulation of the cell cycle is a critical mechanism through which anti-cancer agents exert their effects. Several urea derivatives have been shown to interfere with cell cycle progression, often leading to arrest at specific phases. researchgate.netwikipedia.orgnih.gov For example, some N-phenyl-N′-(2-chloroethyl)urea analogues can block cell cycle progression in the G2/M phase. acs.org This arrest prevents cancer cells from dividing and proliferating.

Mitotic arrest, a key feature of many anti-tubulin agents, is a common outcome of treatment with certain urea compounds. google.com For instance, the compound 3-(Iodoacetamido)-benzoylurea has been shown to cause mitotic arrest, which is followed by the induction of apoptosis. researchgate.net While the specific effect of (3,5-dimethylphenyl)urea on mitotic arrest in prometaphase is not detailed in the available literature, the broader class of urea derivatives exhibits significant activity in modulating the cell cycle, suggesting this as a potential area for further investigation.

Signaling Pathway Modulation (e.g., AMPK and Akt pathways)

(3,5-dimethylphenyl)urea and its derivatives can influence key cellular signaling pathways involved in cell growth, proliferation, and metabolism. The AMP-activated protein kinase (AMPK) and Akt signaling pathways are two such critical pathways that have been shown to be modulated by urea compounds.

The AMPK pathway is a central regulator of cellular energy homeostasis. nih.gov Its activation can lead to the inhibition of anabolic pathways that consume ATP, such as fatty acid and cholesterol synthesis, and the upregulation of catabolic pathways that produce ATP. nih.gov Some studies have shown that certain compounds can inhibit adipogenesis through the activation of AMPK and the inhibition of the ERK/p38 and AKT signaling pathways. mdpi.com

The Akt pathway, also known as the PI3K/Akt pathway, is crucial for cell survival and proliferation. nih.gov The inhibition of this pathway is a common strategy in cancer therapy. Some urea derivatives have been shown to be involved in the Akt/mTOR/p70S6k signaling pathway, which can induce invasion and metastasis in cancer. bmrat.org The interplay between the AMPK and Akt pathways is complex, with some research indicating that AMPK can be an essential regulator for Akt activation under various stresses. nih.gov

Receptor Antagonism

Cannabinoid Receptor 1 (CB1) Antagonism

(3,5-dimethylphenyl)urea derivatives have been identified as allosteric modulators of the Cannabinoid Receptor 1 (CB1). acs.org The CB1 receptor, a G-protein-coupled receptor, is highly expressed in the central nervous system and plays a role in various physiological processes. nih.govwikipedia.org Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site, and they can either enhance or inhibit the effect of the primary ligand. nih.gov

In the case of certain diarylureas, they act as negative allosteric modulators of the CB1 receptor. acs.orgnih.gov This means they can reduce the maximal effect of an agonist without completely blocking its binding. Structure-activity relationship studies have shown that the substitution pattern on the phenyl ring is crucial for activity. For instance, a 3,5-dimethyl substitution has been investigated in the context of allosteric modulation of the CB1 receptor. nih.gov

General Antimicrobial Properties (as a class of urea derivatives)

Urea derivatives represent a class of compounds that have been explored for their antimicrobial properties against a range of bacterial and fungal pathogens. nih.govnih.govresearchgate.net The antimicrobial potential of these compounds often depends on the specific chemical substitutions on the urea backbone. nih.gov

Studies have shown that increasing the number of carbon atoms in the alkyl chain of a substituted urea can lead to an increase in its antibacterial effect. aai.org For example, propyl urea has been found to be more potent in its bacteriostatic and bactericidal properties than urea and urethane. aai.org Furthermore, the presence of electron-donating substituents on the aromatic ring of some bis(azolyl) urea derivatives has been shown to enhance their antibacterial activity. aip.org

Urea derivatives have been tested against various microbial strains, including Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, and Candida albicans. nih.govnih.gov While some derivatives show broad-spectrum activity, others exhibit more targeted effects against specific pathogens. For instance, certain aryl ureas with a 3,5-dichloro-phenyl group have demonstrated potency against Gram-negative, carbapenemase-expressing K. pneumoniae. nih.gov

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For urea derivatives, SAR studies have provided valuable insights into the features required for various biological effects, including antimicrobial and receptor-modulating activities. nih.govsci-hub.se

In the context of antimicrobial activity, SAR studies have revealed that the nature and position of substituents on the aryl ring of urea derivatives play a significant role. nih.gov For example, some studies have indicated that electron-donating groups on the aromatic ring can enhance antibacterial activity. aip.org

Regarding receptor antagonism, SAR studies on diarylureas as allosteric modulators of the CB1 receptor have highlighted the importance of the substitution pattern on the phenyl ring. acs.org For instance, while 4-substituted analogs often show high potency, disubstituted analogs at the 3,5-positions have also been synthesized and evaluated, although in some cases they show lower potency than their 4-substituted counterparts. acs.org These studies are essential for the rational design of more potent and selective compounds.

Supramolecular Chemistry and Materials Science

Hydrogen Bonding Interactions in Solid State and Solution

The primary non-covalent interaction governing the self-assembly of diaryl ureas, including (3,5-dimethylphenyl)urea, is the hydrogen bond. The two N-H groups of the urea (B33335) moiety act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This dual functionality leads to the formation of strong and directional N-H···O=C hydrogen bonds.

In the solid state, these interactions typically result in the formation of well-defined, one-dimensional aggregates. Symmetrically substituted diaryl ureas often self-assemble into characteristic infinite linear tapes or chains where each urea molecule is hydrogen-bonded to two neighbors. mdpi.com This common motif is a cornerstone of crystal engineering with urea-based compounds. ias.ac.in The planarity of the urea group and the attached phenyl rings facilitates these ordered arrangements, which can be further stabilized by π-π stacking interactions between the aromatic rings. beilstein-journals.org

The nature of the substituents on the phenyl rings can modulate the strength of these hydrogen bonds. Electron-withdrawing groups can increase the acidity of the N-H protons, thereby enhancing the hydrogen-bond donor capacity of the urea. ias.ac.in Conversely, electron-donating groups, like the methyl groups in (3,5-dimethylphenyl)urea, may slightly decrease the acidity of the N-H protons. mdpi.com

In solution, the self-association behavior persists, though it is influenced by the surrounding solvent. In non-coordinating solvents, the hydrogen-bonded aggregates remain prevalent. However, in competitive hydrogen-bonding solvents, the solvent molecules can interfere with the urea-urea interactions, leading to a dynamic equilibrium between self-associated and solvent-associated states. researchgate.net Spectroscopic techniques, particularly FT-IR and NMR, are crucial for studying these interactions. For instance, in the IR spectrum of 1,3-Bis(3,5-dimethylphenyl)urea, the N-H and C=O stretching vibrations appear at approximately 3284 cm⁻¹ and 1635 cm⁻¹, respectively, which is characteristic of hydrogen-bonded urea groups. iucr.org

Self-Assembly Processes

The directional and reliable nature of the hydrogen bonds in (3,5-dimethylphenyl)urea drives its self-assembly into a variety of ordered supramolecular structures.

Formation of Dimeric Aggregates

While infinite tapes are a common motif for diaryl ureas, the formation of discrete dimeric aggregates is also observed, often as a primary step in the aggregation process or as a stable entity depending on the molecular structure and environment. mdpi.com In these dimers, two urea molecules are linked by a pair of N-H···O hydrogen bonds, forming a cyclic R₂(8) graph set motif.

For some diaryl urea derivatives, steric hindrance or specific substitution patterns can favor dimer formation over polymerization. researchgate.net For example, a related compound, 2-chloro-N-((3,5-dimethylphenyl)carbamoyl)-nicotinamide, forms distinct hydrogen-bonded dimers in its crystal structure. researchgate.net Similarly, bis-urea functionalized pillar mdpi.comarenes have been shown to form supramolecular dimers through intermolecular hydrogen-bonding interactions between the urea moieties of adjacent macrocycles. mdpi.com This tendency to form dimeric structures is a fundamental aspect of the self-assembly behavior of many urea derivatives.

Supramolecular Gels and Capsules

The self-assembly of urea derivatives is not limited to one-dimensional chains; it can extend into three-dimensional networks capable of immobilizing solvent molecules to form supramolecular gels. ias.ac.innii.ac.jp These materials, known as low-molecular-weight gelators (LMWGs), form self-assembled fibrillar networks (SAFINs) through a combination of non-covalent interactions, primarily hydrogen bonding and π-π stacking. ias.ac.innih.gov

The process begins with the hierarchical assembly of gelator molecules into nanofibers. nih.gov These fibers then become entangled, creating a 3D network that traps the solvent, resulting in the formation of a gel. ias.ac.inresearchgate.net The gelation process is often thermally reversible and responsive to external stimuli. ias.ac.in While specific examples of (3,5-dimethylphenyl)urea acting as a gelator are not prominently documented, the general class of diaryl ureas is widely exploited for creating both organogels and hydrogels. beilstein-journals.orgut.ee

Furthermore, the principles of self-assembly that lead to gels can also be harnessed to create discrete, hollow structures known as supramolecular capsules. These capsules are formed by a specific number of molecules arranging themselves into a closed-surface assembly, capable of encapsulating guest molecules. nii.ac.jp C₃-symmetric tris-urea compounds, for example, have been designed to form such capsular structures. nii.ac.jp

Crystal Engineering and Design of Supramolecular Frameworks

Crystal engineering relies on the understanding and utilization of intermolecular interactions to design and synthesize new crystalline solids with desired structures and properties. The robust and predictable hydrogen-bonding of the urea group makes it an excellent synthon for crystal engineering. beilstein-journals.org

The table below summarizes the crystallographic data for a related diaryl urea, highlighting the typical parameters for such structures.

| Parameter | Value |

|---|---|

| Empirical formula | C30H28Cl2N6O4 |

| Crystal system | Monoclinic |

| Space group | P21/n |

| a (Å) | 15.812(5) |

| b (Å) | 8.820(3) |

| c (Å) | 22.615(7) |

| β (°) | 109.814(10) |

| Volume (ų) | 2967.2(16) |

Table 1. Crystal data for 2-chloro-N-((3,5-dimethylphenyl)carbamoyl)-nicotinamide, a derivative containing the (3,5-dimethylphenyl)urea moiety. researchgate.net This data illustrates a typical monoclinic crystal system for such compounds.

By modifying the substitution pattern on the phenyl rings, chemists can systematically alter the intermolecular interactions, leading to different packing arrangements and the formation of diverse supramolecular frameworks, including porous materials or materials with specific optical properties.

Applications in Anion Recognition and Binding

The polarized N-H bonds of the urea functional group make it an effective hydrogen-bond donor for the recognition and binding of anions. Diaryl ureas are frequently incorporated into synthetic receptors designed to selectively bind anions like halides, carboxylates, or oxoanions. mdpi.comresearchgate.net The binding occurs through the formation of multiple hydrogen bonds between the urea N-H protons and the anion.

Derivatives containing the (3,5-dimethylphenyl)urea moiety have been successfully employed as anion receptors. The two N-H groups can form a chelating-like interaction with the anion, leading to stable host-guest complexes. The affinity and selectivity of the receptor can be tuned by altering the electronic properties of the aryl substituents. Although the electron-donating methyl groups in (3,5-dimethylphenyl)urea might slightly reduce the acidity of the N-H protons compared to unsubstituted phenylurea, these receptors still exhibit significant anion affinity. mdpi.com

Research has shown that urea-based receptors can exhibit high association constants for various anions. For example, receptors incorporating electron-withdrawing groups show enhanced affinity, and the binding strength typically follows the basicity of the anion (e.g., F⁻ > AcO⁻ > Cl⁻). In one study, a receptor bearing a 2,6-dimethylphenyl group, an isomer of the 3,5-dimethylphenyl group, showed significant binding ability for anions, although it was slightly lower than less sterically hindered analogues. Another study on protonated (dimethylphenyl)(pyridyl)ureas demonstrated a rich variety of hydrogen bond motifs in the solid-state structures of their anion complexes.

The table below shows representative anion binding constants for a related bis-urea receptor, demonstrating the high affinity for various anions in solution.

| Anion | Binding Constant (Ka, M-1) in DMSO-d6 + 0.5% H2O |

|---|---|

| Cl- | 1,510 |

| PhCO2- | 3,120 |

| MeCO2- | > 10,000 |

Table 2. Anion binding constants for a DITIPIRAM-based urea receptor, showcasing the strong affinity for carboxylates and chloride. mdpi.com The values highlight the effectiveness of the urea motif in anion recognition in competitive solvents.

This ability to bind anions makes (3,5-dimethylphenyl)urea and its derivatives valuable components in the design of sensors, separation agents, and ion-selective electrodes.

Catalysis and Organocatalysis

(3,5-Dimethylphenyl)urea as an Organocatalyst

(3,5-Dimethylphenyl)urea is a member of the broader class of diaryl ureas, which are recognized as powerful hydrogen-bond-donating organocatalysts. The fundamental principle behind their catalytic activity lies in the ability of the two N-H protons to form double hydrogen bonds with substrates, thereby activating them and stabilizing developing negative charges in transition states. mdpi.com This mode of action is central to a wide array of organic transformations. nih.gov

Research has demonstrated the synthesis of various urea (B33335) derivatives for organocatalytic purposes. thieme-connect.comresearchgate.net The compound 1-(3,5-bis(trifluoromethyl)phenyl)-3-(3,5-dimethylphenyl)urea, for example, is a new compound where the two N-H groups possess a marked difference in acidity, a feature exploited in organocatalysis. ubc.ca The general effectiveness of urea-based scaffolds in promoting reactions is well-documented, with their activity often compared to analogous thioureas and squaramides. nih.govnih.gov

Role as a Redox-Active Directing Group in Asymmetric Photocatalysis

A novel and strategic application of the urea moiety, including the (3,5-dimethylphenyl)urea group, is its use as a redox-active directing group in asymmetric photocatalysis. mdpi.com This approach combines the anion-binding capability of the urea with the energy of light to drive highly selective radical reactions.

Researchers have successfully developed a photoinduced, highly diastereo- and enantioselective [3+2] cycloaddition of N-cyclopropylureas with α-alkylstyrenes. mdpi.com In this system, the (3,5-dimethylphenyl)urea unit, attached to a cyclopropylamine (B47189), serves as a crucial component. It functions as a redox-active directing group with anion-binding ability. mdpi.com Upon single-electron oxidation by an excited photocatalyst, a radical cation is formed, initiating a cascade that leads to the formation of a five-membered ring product with high levels of stereocontrol. mdpi.com

The success of the aforementioned [3+2] cycloaddition relies on a sophisticated catalyst system composed of an ion pair. mdpi.com This pair consists of a cationic iridium polypyridyl complex, which acts as the photocatalyst, and a weakly coordinating chiral borate (B1201080) anion. mdpi.com The iridium complex absorbs visible light and initiates the single-electron transfer process. Simultaneously, the chiral counteranion is believed to associate with the urea moiety of the substrate through hydrogen bonding, creating a chiral environment that directs the stereochemical outcome of the radical cycloaddition. google.commdpi.com This dual-catalyst approach, where the urea group interacts with both the photocatalyst and the chiral anion, is essential for achieving high enantioselectivity. mdpi.com

Chiral urea and thiourea (B124793) organocatalysts have been shown to mediate enantioselective dimerization reactions. In one study, cinchona alkaloid-derived thiourea catalysts were used to promote an extraordinary dimerization of γ-hydroxyenones, yielding acetal (B89532) products with high enantioselectivity (up to 90% ee) and moderate diastereoselectivity. sci-hub.se Although this specific example does not use (3,5-dimethylphenyl)urea, it demonstrates the capability of urea-based catalysts to control complex dimerization cascades. The catalyst operates by activating the substrate through hydrogen bonding, facilitating a redox isomerization and subsequent acetal formation in a stereocontrolled manner. sci-hub.se Similarly, chiral ureas have been found to catalyze enantioselective tail-to-head cyclizations, which can be viewed as intramolecular dimerization, where two molecules of the urea catalyst cooperate to stabilize the cyclization transition state and induce enantiocontrol. nih.gov

Chiral Ligands for Metal-Catalyzed Reactions

Beyond organocatalysis, the urea scaffold is a valuable structural motif for constructing chiral ligands for transition metal-catalyzed reactions. The nitrogen and oxygen atoms of the urea group possess lone pairs of electrons that have a powerful ability to coordinate with metal centers. nih.gov This allows for the design of novel metal complexes where the chiral urea ligand environment dictates the stereochemical outcome of the reaction.

Recent work has highlighted the use of chiral aprotic cyclic urea ligands in manganese-catalyzed asymmetric intramolecular hydroamination reactions, achieving excellent yields and enantioselectivity (up to 99% ee). nih.gov These cyclic urea ligands effectively control the stereochemistry by creating a rigid chiral pocket around the metal center. nih.gov While not specifically (3,5-dimethylphenyl)urea, this demonstrates the principle of using urea derivatives as effective ligands. A patent has described acyclic ureate ligands, including a close analog, 3-(2,6-dimethylphenyl)-1-methyl-1-(1-phenylethyl)urea, for use with Group 5 metals like tantalum in catalytic processes. google.com Furthermore, the symmetrical bis-urea, (1,1'-[1,3-phenylene]bis[3-(3,5-dimethylphenyl)urea]), has been synthesized, highlighting the integration of this specific moiety into more complex ligand structures. researchgate.net The 3,5-dimethylphenyl group itself is a common feature in other types of successful chiral ligands, such as biphosphine ligands used in copper-catalyzed reactions, indicating its favorable steric and electronic properties for creating effective chiral environments. frontiersin.org

Future Research Directions and Translational Potential

Development of Novel (3,5-Dimethylphenyl)urea Derivatives for Targeted Biological Applications

The core structure of (3,5-dimethylphenyl)urea serves as a versatile scaffold for the development of new derivatives with tailored biological activities. Researchers are actively exploring modifications to this parent compound to enhance its efficacy and specificity for various therapeutic targets.

One area of focus is the synthesis of bisaryl ureas with lipophilic, electron-withdrawing groups. researchgate.net These modifications have been shown to enhance the compound's ability to transport protons, depolarize mitochondria, and ultimately reduce the viability of cancer cells. researchgate.net For instance, structure-activity relationship (SAR) studies have guided the creation of a library of substituted bisaryl ureas, leading to the identification of compounds with greater potency than existing agents in inhibiting adenosine (B11128) triphosphate (ATP) production in breast cancer cells. researchgate.net

Another promising avenue is the development of derivatives targeting specific enzymes. For example, 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(3,5-dimethylphenyl)urea has been identified as a potent inhibitor of the BACE-1 enzyme, which is implicated in Alzheimer's disease. tandfonline.com This discovery highlights the potential of (3,5-dimethylphenyl)urea derivatives in neurodegenerative disorder therapeutics.

Furthermore, the synthesis of hybrid molecules incorporating the (3,5-dimethylphenyl)urea moiety with other bioactive pharmacophores is a strategy to create compounds with novel mechanisms of action. This approach has been used to develop allosteric modulators of the Cannabinoid CB1 receptor and potential inhibitors of the PI3K/Akt/mTOR signaling pathway. acs.orgfrontiersin.org

The following table summarizes some of the synthesized (3,5-dimethylphenyl)urea derivatives and their observed biological activities.

| Derivative | Target/Activity | Reference |

| Substituted bisaryl ureas | Electrogenic proton transport, mitochondrial depolarization, anti-cancer | researchgate.net |

| 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(3,5-dimethylphenyl)urea | BACE-1 inhibition | tandfonline.com |

| 3-(3,5-Dimethylphenyl)-1-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea | Cannabinoid CB1 receptor modulation | acs.org |

| 1-(3′,5′-Dimethylphenyl)-3-((5R,8S)-8-isopropyl-5-methyl-4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)urea | PI3K/Akt/mTOR pathway inhibition | frontiersin.org |

| 1-Cyclopropyl-3-(3,5-dimethylphenyl)urea (B5264773) | Asymmetric [3+2] radical cycloaddition | acs.org |

Advanced Computational Approaches for Predictive Modeling

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are increasingly vital in the rational design and prediction of the biological activities of (3,5-dimethylphenyl)urea derivatives. nih.govtandfonline.com These models establish a mathematical correlation between the chemical structure of a compound and its biological effect, enabling the prediction of activity for novel, unsynthesized molecules. tandfonline.comhilarispublisher.com

Both 2D-QSAR and 3D-QSAR approaches have been successfully applied to substituted ureas. nih.govtandfonline.com 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have generated models with good predictive abilities for Raf-1 kinase inhibitors. nih.gov These models provide insights into the structural features that are crucial for inhibitory activity, such as the placement of specific substituent groups. nih.gov The results from these computational studies often align with and validate findings from structure-based methods like docking studies, offering a comprehensive understanding of the structure-activity landscape. nih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another critical computational tool. tandfonline.comneliti.com By predicting the pharmacokinetic and toxicological properties of designed compounds early in the drug discovery process, researchers can prioritize the synthesis of candidates with more favorable profiles, thereby reducing time and cost. researchgate.netnih.gov For example, the Pre ADMET server has been used to evaluate properties like human intestinal absorption and blood-brain barrier penetration for new benzimidazole-urea derivatives. neliti.com

More advanced techniques like 4D-QSAR and molecular dynamics (MD) simulations are also being employed to study N-substituted ureas. bohrium.com These methods provide a dynamic view of ligand-receptor interactions and can reveal subtle conformational changes that influence binding affinity and efficacy. bohrium.com

Green Chemistry and Sustainable Synthesis of Urea (B33335) Compounds

The principles of green chemistry are increasingly influencing the synthesis of urea compounds, including derivatives of (3,5-dimethylphenyl)urea, with a focus on developing environmentally benign and efficient processes. thieme-connect.comrsc.orgresearchgate.net

A significant advancement is the move away from hazardous reagents like phosgene (B1210022) and its derivatives. nih.govrsc.org Alternative, safer methods for generating the crucial isocyanate intermediate are being explored. rsc.org One such approach involves the in-situ generation of isocyanates from arylamines and CO2, followed by trapping with amines to form unsymmetrical ureas. organic-chemistry.org